1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly known as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a crucial enzyme involved in the activation of B cells, and its inhibition has shown promising results in the treatment of various diseases.
Mecanismo De Acción
TAK-659 selectively inhibits BTK, a key enzyme involved in the activation of B cells. BTK plays a crucial role in B-cell receptor (BCR) signaling, which is essential for B-cell activation and proliferation. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the attenuation of autoimmune responses and the inhibition of B-cell malignancies.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. Inhibition of BTK by TAK-659 leads to the suppression of B-cell activation and proliferation, resulting in the attenuation of autoimmune responses and the inhibition of B-cell malignancies. TAK-659 has also been shown to have anti-inflammatory effects, making it a potential treatment option for inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using TAK-659 in lab experiments include its high selectivity for BTK, making it a potent inhibitor of B-cell activation and proliferation. TAK-659 has also demonstrated good pharmacokinetic properties, making it a suitable candidate for drug development. The limitations of using TAK-659 in lab experiments include its potential off-target effects and the need for further studies to determine its safety and efficacy in humans.
Direcciones Futuras
There are several future directions for the research and development of TAK-659. One potential direction is the investigation of TAK-659 in combination with other therapies for the treatment of B-cell malignancies and autoimmune disorders. Another direction is the development of TAK-659 analogs with improved pharmacokinetic properties and selectivity for BTK. Additionally, further studies are needed to determine the safety and efficacy of TAK-659 in humans, which could lead to the development of a new treatment option for various diseases.
Métodos De Síntesis
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-methyl-1-piperazine with 4-chlorobenzenesulfonyl chloride to form 4-(4-methylpiperazin-1-yl)sulfonyl)aniline. This intermediate is then reacted with 2-pyrrolidinone in the presence of a base to form the final product, 1-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone.
Aplicaciones Científicas De Investigación
TAK-659 has shown potential in the treatment of various diseases, including autoimmune disorders, B-cell malignancies, and inflammatory diseases. In preclinical studies, TAK-659 has demonstrated significant efficacy in inhibiting BTK activity, leading to the suppression of B-cell activation and proliferation.
Propiedades
IUPAC Name |
1-[4-(4-methylpiperazin-1-yl)sulfonylphenyl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3S/c1-16-9-11-17(12-10-16)22(20,21)14-6-4-13(5-7-14)18-8-2-3-15(18)19/h4-7H,2-3,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMRKIBZXDTLTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.